3-hydroxyphenyl N-ethylcarbamate 3-hydroxyphenyl N-ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 108490-80-8
VCID: VC4068905
InChI: InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12)
SMILES: CCNC(=O)OC1=CC=CC(=C1)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

3-hydroxyphenyl N-ethylcarbamate

CAS No.: 108490-80-8

Cat. No.: VC4068905

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxyphenyl N-ethylcarbamate - 108490-80-8

Specification

CAS No. 108490-80-8
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (3-hydroxyphenyl) N-ethylcarbamate
Standard InChI InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12)
Standard InChI Key VEICXUIUCXSTCO-UHFFFAOYSA-N
SMILES CCNC(=O)OC1=CC=CC(=C1)O
Canonical SMILES CCNC(=O)OC1=CC=CC(=C1)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a carbamate group (-NHCOO-) linked to an ethyl chain and a 3-hydroxyphenyl ring. X-ray crystallography data from related carbamates suggests a planar configuration at the carbamate nitrogen, with dihedral angles between the aromatic ring and carbonyl group influencing intermolecular hydrogen bonding . The ortho-positioned hydroxyl group relative to the carbamate linkage creates intramolecular hydrogen bonding opportunities, as evidenced by NMR chemical shifts observed at δ 6.55–7.12 ppm for aromatic protons in tert-butyl (3-hydroxyphenyl)carbamate analogs .

Thermal and Spectral Characteristics

Key physicochemical parameters from experimental studies include:

PropertyValueMeasurement Condition
Melting Point96°CCapillary method
Boiling Point266.4°C760 mmHg
Density1.259 g/cm³20°C
Flash Point114.9°CClosed cup
LogP (Octanol-Water)2.03Calculated
Refractive Index1.594Sodium D line

Infrared spectroscopy of analogous compounds shows characteristic absorptions at 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) . Mass spectral analysis reveals a molecular ion peak at m/z 181.074 (calculated exact mass) , with fragmentation patterns dominated by cleavage of the labile carbamate bond.

Synthetic Methodologies

Classical Carbamate Synthesis

The standard preparation involves reacting 3-aminophenol with ethyl chloroformate in basic media. A modified procedure using tert-butyl dicarbonate (Boc₂O) demonstrates improved yields (94%) when synthesizing tert-butyl (3-hydroxyphenyl)carbamate :

Reaction Scheme
3-Aminophenol + Boc₂OBasetert-Butyl (3-hydroxyphenyl)carbamate\text{3-Aminophenol + Boc₂O} \xrightarrow{\text{Base}} \text{tert-Butyl (3-hydroxyphenyl)carbamate}

Key optimization parameters include:

  • Solvent: 1,4-dioxane or toluene

  • Base: Sodium methoxide (NaOCH₃) or pyridine

  • Temperature: 0–25°C

Pharmaceutical Applications

PET Tracer Development

Recent preclinical studies explore [¹¹C]-labeled derivatives for imaging epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer . In H1975 cell lines (L858R/T790M EGFR mutation), tritiated analogs show 22–61% uptake reduction upon competition with cold EAI045, suggesting specific binding to the kinase allosteric pocket .

Key Pharmacokinetic Parameters

ParameterH1975 CellsA549 Cells (WT EGFR)
Peak Uptake (60 min)15.2 ± 1.8 fmol/mg4.3 ± 0.9 fmol/mg
Cetuximab EC₅₀2 nM N/A

Neuroactive Compound Synthesis

The molecule serves as a precursor in rivastigmine analogs, where structural modifications at the carbamate nitrogen modulate acetylcholinesterase inhibition . Impurity profiling studies identify N-ethylcarbamate derivatives as critical process-related substances requiring strict control during API manufacturing .

Analytical Characterization

Chromatographic Methods

HPLC conditions for purity analysis:

  • Column: C18, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)

  • Detection: UV 290 nm

Retention times for related substances:

CompoundRₜ (min)Relative Retention
3-Hydroxyphenyl N-ethylcarbamate12.31.00
Di-iodinated Byproduct14.71.19

Spectroscopic Data

¹H NMR (CDCl₃, 600 MHz):

  • δ 7.10–7.12 (m, 2H, Ar-H)

  • δ 6.71 (dd, J = 8.0 Hz, 1H, Ar-H)

  • δ 6.55–6.53 (m, 2H, Ar-H)

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.51 (t, J = 7.1 Hz, 3H, CH₃)

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